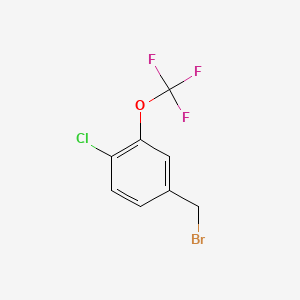

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-(bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZINNAFCZCHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590653 | |

| Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-93-2 | |

| Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethoxy)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

An In-depth Technical Guide on the Synthesis of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically versatile intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features—a reactive benzylic bromide for subsequent functionalization, a chloro substituent, and a trifluoromethoxy group to enhance metabolic stability and lipophilicity—make it a valuable building block for novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, focusing on the predominant radical bromination pathway. We delve into the mechanistic underpinnings, provide a field-proven experimental protocol, discuss critical safety considerations, and present key data to ensure reproducible and efficient synthesis in a research and development setting.

Introduction: The Strategic Value in Drug Design

The rational design of small-molecule drugs frequently involves the strategic incorporation of specific functional groups to modulate pharmacokinetic and pharmacodynamic profiles. Halogenated compounds are particularly crucial in this endeavor.[1] The introduction of bromine into a potential drug can increase therapeutic activity and favorably influence its metabolism and duration of action.[2]

The target molecule, this compound, is an exemplar of a high-value synthetic intermediate. It provides a trifunctionalized scaffold where each group serves a distinct purpose:

-

Trifluoromethoxy (-OCF₃) Group: This moiety is a bioisostere of other groups and is prized for its ability to increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins.

-

Benzylic Bromide (-CH₂Br): The bromomethyl group is a highly reactive electrophilic handle. Its reactivity allows for facile nucleophilic substitution, enabling the straightforward introduction of a wide array of pharmacophoric elements and linkers.

-

Chloro (-Cl) Substituent: The chlorine atom further modulates the electronic properties of the aromatic ring and can serve as an additional vector for interaction within a biological target's binding pocket.

Given its utility, a robust and well-understood synthetic route is paramount for its application in drug development pipelines.

Primary Synthetic Pathway: Free-Radical Bromination

The most efficient and widely adopted method for preparing this compound is the free-radical bromination of its toluene precursor, 1-chloro-4-methyl-2-(trifluoromethoxy)benzene . This reaction leverages a chain mechanism to selectively halogenate the benzylic position.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical activation. This generates initiator radicals. These radicals then react with the brominating agent, N-bromosuccinimide (NBS), to produce a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This step is regioselective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making it the most favorable radical to form. The newly formed benzylic radical then reacts with another molecule of NBS to yield the desired brominated product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species, thus terminating the chain.

Caption: Workflow of the free-radical bromination mechanism.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, including the in-process checks and purification, ensures the synthesis of high-purity material.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Role |

| 1-chloro-4-methyl-2-(trifluoromethoxy)benzene | 210.59 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 164.21 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) or Acetonitrile | - | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Quench/Wash |

| Saturated Sodium Chloride (Brine) Solution | - | Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent |

| Hexanes | - | Recrystallization Solvent |

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-chloro-4-methyl-2-(trifluoromethoxy)benzene (1.0 eq). Dissolve the starting material in a suitable solvent such as acetonitrile. Causality Note: Acetonitrile is a greener and safer alternative to traditionally used chlorinated solvents like carbon tetrachloride.[3][4]

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the flask. Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. AIBN is chosen as it provides a steady flux of radicals at a predictable rate upon heating.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere. The reaction is often accompanied by a color change. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours). Expertise Insight: For reactions sensitive to light-induced radical formation, covering the flask with aluminum foil can prevent unwanted side reactions.[5]

-

Work-up and Quenching: Once complete, cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a pad of celite to remove the solids, washing the filter cake with a small amount of the reaction solvent.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x). Causality Note: The bicarbonate wash neutralizes any acidic byproducts, primarily HBr, which can form during the reaction. The brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or oil.

-

Purification: Purify the crude material by recrystallization from a minimal amount of hot hexanes. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the resulting crystals and dry them under vacuum to afford this compound as a white to off-white solid.

Safety and Handling

Professional laboratory safety standards must be strictly observed during this synthesis.

-

Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and an irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] While safer than liquid bromine, it should still be handled with care.[6]

-

Solvents: Chlorinated solvents like carbon tetrachloride are toxic and environmentally harmful and should be avoided if possible.[3][4] Acetonitrile is flammable. All solvent handling should occur in a well-ventilated fume hood.

-

Radical Initiators: AIBN can decompose vigorously upon heating. Store it refrigerated and away from heat sources.

-

Product: The product, this compound, is a lachrymator and should be handled with care. The Sigma-Aldrich safety data sheet indicates it can cause severe skin burns and eye damage (H314).

Alternative Synthetic Approach

While radical bromination is dominant, an alternative exists via the corresponding benzylic alcohol.

Caption: Synthesis from the corresponding benzylic alcohol precursor.

This route involves converting (4-chloro-3-(trifluoromethoxy)phenyl)methanol to the bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This method is useful if the alcohol is a more readily available or economical starting material, but it adds a step if the alcohol must first be synthesized from the corresponding aldehyde or carboxylic acid.

Conclusion

The is a critical process for advancing drug discovery programs that require this versatile building block. The free-radical bromination of 1-chloro-4-methyl-2-(trifluoromethoxy)benzene with NBS and a catalytic initiator represents the most reliable, scalable, and efficient pathway. By understanding the underlying mechanistic principles, adhering to a robust experimental protocol, and prioritizing safety, researchers can consistently produce high-purity material. This guide provides the necessary technical depth and practical insights to empower scientists to successfully incorporate this valuable intermediate into their synthetic workflows, thereby accelerating the development of next-generation therapeutics.

References

-

Safety - Chemical Education Xchange. (n.d.). Chemical Education Xchange. Retrieved from [Link]

-

Zhu, D. (2019, January 1). How green is your bromination reaction? The Green Chemistry Initiative Blog. Retrieved from [Link]

-

BlackJack21. (2012, March 1). Preventing a bromination reaction from going radical. Applied Chemistry - Science Forums. Retrieved from [Link]

- DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene. (2002). Google Patents.

- CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. (2012). Google Patents.

-

Marcos, C. F., et al. (2020). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education, 97(2), 582-585. Retrieved from [Link]

-

CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. (n.d.). Chemsrc. Retrieved from [Link]

-

Marcos, C. F., et al. (2020, February). A Safe and Green Benzylic Radical Bromination Experiment. Journal of Chemical Education. ERIC. Retrieved from [Link]

-

2-Bromo-1-chloro-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016). Google Patents.

-

Goral, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e497. Retrieved from [Link]

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ERIC - EJ1243291 - A Safe and Green Benzylic Radical Bromination Experiment, Journal of Chemical Education, 2020-Feb [eric.ed.gov]

- 5. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]

- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Executive Summary

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a benzene ring substituted with a reactive benzylic bromide handle, a deactivating chloro group, and a strongly electron-withdrawing trifluoromethoxy moiety. This unique combination of functional groups makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. The core of its reactivity lies in the bromomethyl group, which readily participates in nucleophilic substitution reactions. This guide provides an in-depth analysis of the chemical reactivity, mechanistic pathways, practical synthetic protocols, and critical safety considerations for this compound, offering a comprehensive resource for researchers and process chemists.

Introduction to a Key Synthetic Intermediate

This compound (CAS No. 1261606-06-7) is a pivotal building block in modern organic synthesis. Its utility stems from the strategic placement of three distinct functional groups, each contributing to its overall chemical profile and potential applications in drug design.

-

The Benzylic Bromide (-CH₂Br): This is the primary site of reactivity, acting as a potent electrophile for a wide range of nucleophiles.

-

The Chloro Group (-Cl): This halogen contributes to the electronic properties of the aromatic ring and can serve as a handle for further transformations, such as cross-coupling reactions, under more forcing conditions.

-

The Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of other functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby groups, thereby improving a drug candidate's pharmacokinetic profile.[1]

The convergence of these features in a single molecule allows for selective and sequential chemical modifications, a highly desirable attribute in multi-step synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1261606-06-7 | |

| Molecular Formula | C₈H₅BrClF₃O | |

| Molecular Weight | 289.48 g/mol | |

| Physical Form | Liquid | |

| GHS Classification | Skin Corrosion, Category 1B (H314) | [2] |

The Heart of Reactivity: The Benzylic Bromide

The exceptional reactivity of this compound is overwhelmingly dictated by the benzylic bromide group. Benzylic halides are well-established as highly reactive substrates for nucleophilic substitution reactions, proceeding readily via either Sₙ1 or Sₙ2 mechanisms.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

For a primary benzylic halide such as this, the Sₙ2 pathway is typically favored.[3] This mechanism involves a backside attack by a nucleophile on the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step. The transition state is stabilized by the adjacent π-system of the aromatic ring.

However, under conditions that favor carbocation formation (e.g., polar protic solvents, weakly basic nucleophiles), an Sₙ1 mechanism can become competitive.[4][5] The Sₙ1 pathway proceeds through a discrete benzylic carbocation intermediate, which is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. While the electron-withdrawing chloro and trifluoromethoxy groups on the ring slightly destabilize this carbocation, the overarching resonance stabilization from the benzene ring remains the dominant effect.[6]

Caption: Generalized Sₙ2 pathway for the benzylic bromide.

Caption: Resonance stabilization of the benzylic carbocation.

Given its primary nature, reactions with strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, Acetone) will almost exclusively follow the Sₙ2 mechanism, providing excellent control over the reaction outcome.

Practical Applications & Experimental Protocols

This reagent is a workhorse for introducing the 5-chloro-2-(trifluoromethoxy)benzyl moiety into target molecules. A common application is the O-alkylation or N-alkylation of phenols, alcohols, amines, and other nucleophilic species.

Protocol: Synthesis of a Benzyl Ether via Williamson Ether Synthesis

This protocol describes a representative Sₙ2 reaction to form a benzyl ether, a common structural motif in pharmaceuticals.

Objective: To synthesize 4-((4-methoxyphenoxy)methyl)-1-chloro-2-(trifluoromethoxy)benzene.

Materials and Reagents:

-

This compound

-

4-methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution with stirring. Stir the suspension at room temperature for 20-30 minutes to form the phenoxide in situ.

-

Electrophile Addition: Prepare a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature but may be gently heated (40-50 °C) to accelerate completion if necessary.

-

Quenching & Extraction: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure benzyl ether.

Caption: Experimental workflow for benzyl ether synthesis.

Safety & Handling: A Self-Validating System

The high reactivity of this compound necessitates strict adherence to safety protocols. Its classification as a corrosive substance underscores its potential to cause severe chemical burns upon contact.[2]

| Hazard Information | Precautionary Measures |

| GHS Pictogram | Corrosion (GHS05) |

| Signal Word | Danger |

| Hazard Statement (H314) | Causes severe skin burns and eye damage.[2] |

| Prevention (P260, P280) | Do not breathe dust/fume/gas/mist/vapors/spray.[2] Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response (P301+P330+P331) | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] |

| Response (P305+P351+P338) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Storage (P405) | Store locked up.[2] |

Mandatory Handling Procedures:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

-

Conclusion: A Versatile and Potent Building Block

This compound is a powerful synthetic intermediate whose reactivity is centered on its benzylic bromide functionality. It serves as an efficient electrophile in Sₙ2 reactions, enabling the straightforward installation of the substituted benzyl group onto a wide array of nucleophiles. While its high reactivity is a boon for chemical synthesis, it also mandates rigorous safety and handling protocols. For the discerning medicinal or materials chemist, a thorough understanding of its reactivity profile and handling requirements unlocks its full potential as a key component in the construction of novel and complex molecules.

References

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- Hunt, I. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from University of Calgary, Department of Chemistry.

- Echemi. 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene Safety Data Sheets.

- Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...

- Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides.

- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Smolecule. Buy 4-Bromo-1-chloro-2-(chloromethoxy)benzene.

- MilliporeSigma. (2024, March 27). 1-(Bromomethyl)-4-chloro-2-(trifluoromethoxy)benzene.

- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility.

Sources

A Comprehensive Technical Guide to 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. With the confirmed CAS number 1261606-06-7 , this document details the compound's physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. Safety protocols and detailed experimental methodologies are also provided to ensure safe and effective handling and utilization in a research setting. The strategic incorporation of the trifluoromethoxy group and the reactive benzylic bromide moiety makes this compound a valuable intermediate for the synthesis of complex molecular architectures with enhanced pharmacological and material properties.

Chemical Identity and Physicochemical Properties

This compound is a substituted toluene derivative featuring a unique combination of functional groups that dictate its reactivity and utility. The presence of a trifluoromethoxy group (-OCF3), a chloro group, and a bromomethyl group on the benzene ring makes it a versatile reagent in organic synthesis.

| Property | Value | Source |

| CAS Number | 1261606-06-7 | |

| Molecular Formula | C₈H₅BrClF₃O | |

| Molecular Weight | 289.48 g/mol | |

| Physical Form | Liquid | |

| InChI Key | MJFOCXUYPQIXDL-UHFFFAOYSA-N |

The Strategic Importance in Drug Discovery: The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is of significant interest in drug design due to its unique electronic and lipophilic properties. It is often considered a "super-halogen" or a lipophilic analogue of a methoxy group. The incorporation of the -OCF3 moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.

Key advantages of the trifluoromethoxy group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making it resistant to metabolic degradation, particularly oxidative metabolism. This can lead to an increased in vivo half-life of the drug molecule.

-

Increased Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF3 group can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the bromination of the corresponding methyl-substituted precursor, 1-chloro-4-methyl-2-(trifluoromethoxy)benzene. A general and widely used method for such a transformation is free-radical bromination.

Experimental Protocol: Free-Radical Bromination

This protocol describes a representative procedure for the synthesis of the title compound from its methyl-substituted precursor.

Materials:

-

1-Chloro-4-methyl-2-(trifluoromethoxy)benzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile or ethyl acetate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-4-methyl-2-(trifluoromethoxy)benzene in the chosen anhydrous solvent under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Causality in Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic substitution.

-

Radical Initiator: AIBN or BPO is essential to initiate the free-radical chain reaction by generating bromine radicals from NBS upon heating.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen, which can interfere with the radical chain process.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily derived from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2).

Key Reactions:

-

Alkylation of Amines, Alcohols, and Thiols: The compound is an effective agent for introducing the 4-chloro-2-(trifluoromethoxy)benzyl moiety onto various nucleophiles, a common strategy in the synthesis of pharmaceutical intermediates.

-

Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates provides a straightforward route to the corresponding benzyl ethers and thioethers.

-

Carbon-Carbon Bond Formation: It can be used in reactions with carbanions or organometallic reagents to form new carbon-carbon bonds.

The electronic properties of the aromatic ring, influenced by the electron-withdrawing chloro and trifluoromethoxy groups, also play a role in its reactivity. These groups deactivate the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution under certain conditions, although the benzylic bromide is significantly more reactive.

While specific drug candidates synthesized directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Its utility lies in its ability to serve as a versatile starting material for the construction of more complex molecules in drug discovery pipelines. For instance, similar trifluoromethoxy-substituted benzyl bromides are used to synthesize compounds with antitubercular and anti-allergic activities.[1][2]

Caption: Reactivity profile of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the range of δ 4.4-4.7 ppm. The aromatic protons would appear as multiplets in the aromatic region (δ 7.0-7.8 ppm), with their chemical shifts and coupling patterns dictated by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the benzylic carbon at approximately δ 30-35 ppm. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (289.48 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom.

Safety and Handling

Hazard Identification:

This compound is classified as a hazardous substance.

-

Hazard Statement H314: Causes severe skin burns and eye damage.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. The compound should be stored under an inert atmosphere at 2-8°C.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a strategically important synthetic intermediate with a unique combination of reactive functional groups. Its value in medicinal chemistry is underscored by the beneficial properties imparted by the trifluoromethoxy group. This guide provides essential technical information to support its safe and effective use in research and development, empowering scientists to leverage its potential in the synthesis of novel compounds with enhanced biological and material properties.

References

Sources

Spectroscopic Profile of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships between the molecular structure and its spectral output are explored to provide a robust framework for the identification and characterization of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a unique combination of reactive and modulating functional groups. The bromomethyl group serves as a versatile handle for introducing the benzyl moiety into larger molecular scaffolds, a common strategy in the synthesis of biologically active molecules. The chloro and trifluoromethoxy substituents on the aromatic ring play a crucial role in modulating the electronic properties and lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the spectroscopic signature of this intermediate is paramount for ensuring the identity and purity of synthesized materials, which is a critical aspect of the drug development pipeline. This guide provides a comprehensive, predicted spectroscopic profile to serve as a reliable reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ is expected to show two distinct sets of signals: those from the aromatic protons and the benzylic protons of the bromomethyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| -CH₂Br | ~4.5 | Singlet (s) | 2H | N/A |

| Ar-H | ~7.2-7.6 | Multiplet (m) | 3H | See discussion below |

Causality Behind the Predictions:

-

-CH₂Br Protons: The benzylic protons are adjacent to an electron-withdrawing bromine atom, which deshields them, resulting in a downfield chemical shift around 4.5 ppm. Since there are no adjacent protons, this signal is expected to be a sharp singlet.

-

Aromatic Protons: The three protons on the benzene ring are in a complex electronic environment due to the presence of three different substituents. This will lead to a multiplet in the aromatic region, typically between 7.2 and 7.6 ppm. The exact splitting pattern will be complex due to ortho, meta, and para couplings. A detailed analysis suggests a doublet of doublets and a doublet, although they may overlap to form a more complex multiplet. The typical coupling constants for substituted benzenes are in the range of 2-9 Hz.[1][2]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~30-35 |

| Ar-C (unsubstituted) | ~125-135 |

| Ar-C (substituted) | ~120-150 |

| C-OCF₃ | ~120.5 (quartet, J ≈ 257 Hz) |

Causality Behind the Predictions:

-

-CH₂Br Carbon: This carbon is attached to an electronegative bromine atom, shifting it downfield to the 30-35 ppm region.

-

Aromatic Carbons: The six aromatic carbons will each give a distinct signal due to the lack of symmetry. Their chemical shifts are influenced by the electronic effects of the substituents.

-

C-OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The large coupling constant (around 257 Hz) is characteristic of a -CF₃ group.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | ~ -58 to -60 | Singlet (s) |

Causality Behind the Predictions:

-

-OCF₃ Fluorines: The trifluoromethoxy group is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no nearby fluorine or hydrogen atoms to cause splitting. The chemical shift is anticipated to be in the range of -58 to -60 ppm, which is typical for trifluoromethoxy groups on an aromatic ring.[3][4]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[5][6]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -70 ppm).

-

Typically, a moderate number of scans (e.g., 64) is sufficient.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Experimental Workflow Diagram:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl ether |

| 1200-1100 | C-F stretch | Trifluoromethoxy |

| 850-550 | C-Cl stretch | Aryl chloride |

| 690-515 | C-Br stretch | Alkyl bromide |

Causality Behind the Predictions:

-

Aromatic C-H and C=C Stretches: These are characteristic absorptions for the benzene ring.[7]

-

C-O-C and C-F Stretches: The strong absorptions in the 1250-1100 cm⁻¹ region are indicative of the aryl ether and trifluoromethoxy groups, respectively.

-

C-Cl and C-Br Stretches: These absorptions are expected in the fingerprint region and confirm the presence of the halogen substituents.[8]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing valuable structural information.

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 288/290/292 | [M]⁺ (Molecular ion) |

| 209/211 | [M - Br]⁺ |

| 174 | [M - Br - Cl]⁺ |

Causality Behind the Predictions:

-

Molecular Ion: The molecular ion peak will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

-

Loss of Bromine: The most facile fragmentation is the cleavage of the C-Br bond to form a stable benzylic carbocation. This will result in a prominent peak at m/z 209/211.

-

Further Fragmentation: Subsequent loss of a chlorine radical can lead to the fragment at m/z 174.

Mass Spectrometry Fragmentation Pathway:

Caption: Proposed fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[9]

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).

-

Detection: The ions are detected, and a mass spectrum is generated.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. By understanding the causal relationships between the molecular structure and its spectral features, researchers can confidently identify this key intermediate and ensure the integrity of their synthetic pathways in the pursuit of novel therapeutics.

References

-

Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

-

ACD/Labs. (2021, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

JoVE. (2022, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene. Retrieved from [Link]

-

Page, T. F. (1968). On the 1H-'H coupling constants in meta-substituted nitro- and chlorobenzenes. Molecular Physics, 14(1), 97-100. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Bitesize Bio. (2022, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Algor Cards. (n.d.). Infrared Spectroscopy in Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]

-

PubMed Central (PMC). (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. Fluorine Shifts Database [biochem.wustl.edu]

- 2. app.nmrium.com [app.nmrium.com]

- 3. 19F NMR Database | 19F NMR Spectral Database [wordpress.lehigh.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. rsc.org [rsc.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predict 13C carbon NMR spectra [nmrdb.org]

- 9. colorado.edu [colorado.edu]

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromomethyl group, a deactivating chloro group, and an electron-withdrawing trifluoromethoxy group, makes it a versatile intermediate. However, this same complexity necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its structure. The potential for isomeric impurities during synthesis, particularly variations in the substitution pattern on the benzene ring, demands more than a single analytical technique for validation.

This guide provides a comprehensive, in-depth exploration of the synergistic analytical workflow required for the complete structure elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a practical and theoretically sound understanding of how to approach such a challenge. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system for achieving absolute structural confidence.

Physicochemical & Computed Properties

A foundational step in any structural analysis is to gather the known physical and computed properties of the target molecule. This data provides a reference baseline for the experimental results that will be obtained.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClF₃O | PubChem |

| Molecular Weight | 273.48 g/mol | Parchem |

| Melting Point | 36-40 °C | Parchem |

| Boiling Point | ~234 °C | Parchem |

| Density | ~1.666 g/cm³ (Predicted) | ChemicalBook[1] |

| IUPAC Name | This compound | N/A |

A Multi-Technique Approach to Structure Elucidation

No single analytical method can provide the complete structural picture for a molecule of this complexity.[2][3][4] The core principle of structure elucidation is the integration of orthogonal techniques, where each method provides a unique piece of the puzzle, and the final structure must be consistent with all collected data.[5] Our workflow is designed around this principle.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Verdict

Expertise & Causality: Mass spectrometry delivers the first critical pieces of information: the molecular weight and the elemental composition, confirmed by the molecule's unique isotopic signature. For a compound containing both chlorine and bromine, the isotopic pattern is exceptionally informative and serves as a powerful preliminary validation of the structure.

Expected Data:

-

Molecular Ion (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. The nominal mass will be 272 g/mol (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁶O).

-

Isotopic Pattern: This is the most telling feature. Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern of peaks will emerge:

-

M⁺: The peak for the molecule containing ⁷⁹Br and ³⁵Cl.

-

[M+2]⁺: A peak of nearly equal intensity to M⁺, corresponding to molecules with ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

-

[M+4]⁺: A smaller peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl. The relative intensities of this cluster are a fingerprint for the presence of one Br and one Cl atom.

-

-

Fragmentation: The primary fragmentation pathway is expected to be the loss of the bromine atom, which is a good leaving group, to form a stable benzyl cation. This would result in a significant peak at m/z 194/196.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at ~70°C and ramps to 280°C to ensure elution and separation from any impurities.

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and key fragments.

-

Data Analysis:

-

Confirm the retention time of the main peak.

-

Analyze the mass spectrum of this peak.

-

Verify the molecular weight from the highest m/z value in the molecular ion cluster.

-

Compare the observed isotopic pattern of the M⁺ cluster with a theoretical pattern for C₈H₅BrClF₃O to confirm the elemental composition.

-

Identify key fragment ions (e.g., [M-Br]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Causality: While MS confirms what atoms are present, NMR reveals how they are connected.[6] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. The chemical shifts, coupling constants, and integrations provide an unambiguous map of the molecule's framework.

¹H NMR Spectroscopy: Proton Environment

The aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the 1,2,4-substitution pattern.

Expected Data:

-

~4.5 ppm (Singlet, 2H): This signal corresponds to the two protons of the bromomethyl (-CH₂Br) group. It appears as a singlet because there are no adjacent protons to couple with. Its downfield shift is due to the electron-withdrawing effect of the adjacent bromine atom.

-

~7.3-7.7 ppm (Multiplet, 3H): This region contains the signals for the three aromatic protons. Based on the substituent effects:

-

The -Cl and -OCF₃ groups are electron-withdrawing and will deshield adjacent protons.

-

The -CH₂Br group is weakly electron-withdrawing.

-

We expect to see three distinct signals, likely a doublet, a doublet of doublets, and another doublet, confirming the trisubstituted pattern. The precise coupling constants (J-values) between these protons will definitively confirm their relative positions (ortho, meta, para).

-

Caption: Predicted ¹H NMR splitting for aromatic protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Data:

-

8 Signals Total: Due to the molecule's asymmetry, all 8 carbon atoms are unique and should produce distinct signals.

-

~30-35 ppm: The signal for the -C H₂Br carbon.

-

~115-145 ppm: Six signals corresponding to the aromatic carbons. The carbon attached to the -OCF₃ group (C-2) and the carbon attached to the chlorine (C-1) will be significantly affected.

-

~121 ppm (Quartet): The signal for the trifluoromethoxy carbon (-OC F₃). This signal will be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The Fluorine Signature

Expertise & Causality: This is a simple but crucial experiment to confirm the presence and integrity of the trifluoromethoxy group.[7]

Expected Data:

-

A single signal (singlet) around -58 to -62 ppm. The chemical shift is characteristic of the -OCF₃ group.[7] It will be a singlet as there are no other fluorine atoms or nearby protons to couple with.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment will require more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment as ¹⁹F is a high-abundance, high-sensitivity nucleus.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis:

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum to confirm the proton count for each environment.

-

Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) in Hz to determine proton connectivity.

-

Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC (which shows direct C-H bonds) and HMBC (which shows long-range C-H correlations) if ambiguity remains.

-

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, it serves to confirm the presence of the aromatic ring, the aliphatic C-H bonds, and, most importantly, the C-F and C-O bonds of the trifluoromethoxy group.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1280-1240 (Very Strong) | C-O Stretch | Aryl-O-CF₃ |

| 1190-1120 (Very Strong) | C-F Stretch | Trifluoromethyl (-CF₃) |

| 850-750 | C-Cl Stretch | Aryl-Chloride |

| 700-600 | C-Br Stretch | Alkyl-Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample (or a drop if melted) directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and correlate them to the expected functional groups. The very strong absorbances for the C-O and C-F stretches are key confirmatory data points.

X-ray Crystallography: The Definitive Structure

Expertise & Causality: When a suitable single crystal can be grown, single-crystal X-ray diffraction provides the most unambiguous structural data, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[8] While spectroscopic methods infer connectivity, crystallography directly visualizes the atomic positions in three-dimensional space. Though no public crystal structure exists for this specific molecule, analysis of similar bromomethyl-substituted benzenes shows expected C-Br bond lengths in the range of 1.97-1.99 Å.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and can be attempted by slow evaporation from a suitable solvent (e.g., hexane, ethanol) or by vapor diffusion.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to yield the final, precise atomic coordinates.

-

Data Analysis: Analyze the final structure to confirm the atomic connectivity. Measure key bond lengths and angles and compare them to literature values for similar fragments. Visualize the 3D structure to confirm the substitution pattern and conformation.

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula through its unique isotopic pattern. Infrared spectroscopy offers a rapid check for key functional groups, particularly the characteristic strong absorbances of the trifluoromethoxy moiety. It is, however, the detailed connectivity map provided by ¹H, ¹³C, and ¹⁹F NMR spectroscopy that serves as the cornerstone of the elucidation, allowing for the definitive assignment of the 1,2,4-substitution pattern. Finally, where possible, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By integrating the data from each of these orthogonal techniques, a scientist can confidently validate the structure of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

- N/A

- BenchChem. (2025). Comparative Guide to the X-ray Crystallographic Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)

-

PubChem. (n.d.). 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2009). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

- N/A

-

NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- Mass Spectrum. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

- N/A

- N/A

-

ResearchGate. (2006). 1,1-Bis(bromomethyl)benzene. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Org. Biomol. Chem. Retrieved January 4, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 4, 2026, from [Link]

- N/A

- N/A

- BenchChem. (2025). Absence of X-ray Crystallographic Data for 4,4'-Oxybis((bromomethyl)benzene)

- N/A

- N/A

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved January 4, 2026, from [Link]

- N/A

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved January 4, 2026, from [Link]

- N/A

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved January 4, 2026, from [Link]

- N/A

- N/A

- N/A

-

Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Retrieved January 4, 2026, from [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

Sources

- 1. 4-broMo-2-(chloroMethyl)-1-(trifluoroMethoxy)benzene | 1393442-60-8 [amp.chemicalbook.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. jchps.com [jchps.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Management of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Abstract

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is a highly functionalized aromatic compound, pivotal as a building block in medicinal chemistry and advanced materials science. Its utility stems from the reactive bromomethyl group, which serves as an electrophilic handle for introducing the substituted benzyl moiety into target molecules. However, the same structural features that make it a valuable synthetic intermediate also confer significant chemical hazards. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the safe handling, storage, and disposal of this reagent. We will delve into its chemical reactivity, outline detailed operational protocols, and establish clear emergency procedures, grounding every recommendation in the principles of chemical causality and laboratory safety.

Compound Profile and Intrinsic Hazards

Understanding the inherent chemical and physical properties of a reagent is the foundation of a robust safety protocol. The reactivity of this compound is dominated by the benzylic bromide, a potent alkylating agent and lachrymator.

Chemical and Physical Properties

The compound is a solid at room temperature, which can mitigate some risks associated with volatile liquids. However, its relatively low melting point means it can easily become a liquid or generate vapors if heated.

| Property | Value | Source |

| CAS Number | 261763-23-9 | [1] |

| Molecular Formula | C₈H₅BrClF₃O | [2] |

| Molecular Weight | 289.48 g/mol | [1] |

| Appearance | Solid, Liquid or semi-solid | [2] |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | 234 °C | [1] |

| Flash Point | 95 °C | [1] |

| Density | ~1.67 g/cm³ (Predicted) | [3] |

GHS Hazard Classification and the Chemistry Behind the Risk

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers. This compound is classified as corrosive, a direct consequence of its chemical structure.[4]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage |

Causality of Corrosivity: The primary driver for the H314 classification is the benzylic bromide functional group. Benzyl halides are strong electrophiles and alkylating agents. Upon contact with moisture, such as that present on skin or mucous membranes, the compound can undergo hydrolysis. This reaction releases hydrobromic acid (HBr), a strong, corrosive acid, directly onto the tissue.[5] Furthermore, the benzyl group itself can alkylate biological nucleophiles (e.g., amine or thiol groups in proteins), causing cellular damage and disruption, which contributes to the severe burns. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and stability of reaction intermediates.[6][7]

Lachrymatory Properties: A common, unclassified but critical hazard of benzyl bromides is their potent lachrymatory (tear-inducing) nature.[5] Even at very low vapor concentrations, the compound will cause intense irritation to the eyes and respiratory tract. This serves as a crucial, albeit painful, warning sign of exposure.

Risk Mitigation: A Multi-Layered Approach

A self-validating safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over procedural ones and personal protective equipment (PPE) as the final line of defense.

Preparation Phase

-

Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS). [4][8]2. Assemble PPE: Don all required PPE as described in Section 2.2.

-

Prepare Work Area: Ensure the fume hood is operational and the work surface is clean. Place absorbent, chemical-resistant pads on the work surface.

-

Assemble Equipment: Place all necessary glassware, reagents, and a designated halogenated waste container inside the fume hood.

Handling and Reaction Phase

-

Aliquoting: Carefully weigh the required amount of the solid reagent in the fume hood. Avoid creating dust. Use a container that can be easily sealed.

-

Transfer and Reaction: Conduct all transfers and experimental procedures within the fume hood. Keep the container sealed when not in use. Add reagents slowly and ensure reactions are adequately cooled if exothermic.

Decontamination and Cleanup Phase

-

Quenching: If necessary, quench the reaction mixture using appropriate procedures before workup.

-

Decontaminate Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect the rinsate in the designated halogenated waste container. [8]3. Clean Work Area: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

Storage, Spills, and Disposal

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. [9][10]* Incompatible Materials: Strong oxidizing agents, strong bases, and moisture/water. [9][11]Contact with water will lead to slow decomposition, producing corrosive HBr gas, which can pressurize the container. [5]* Storage Conditions: For long-term stability and to minimize hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [2]

Emergency Procedures: Spills and Exposure

A clear, pre-planned response is critical to mitigating harm from an accidental release or exposure.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4] |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [4][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4] |

Small Spill Cleanup (inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. [12]3. Once absorbed, carefully sweep or scoop the material into a designated, labeled container for halogenated waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound, including contaminated solids and rinsates, must be treated as hazardous waste.

-

Segregation: Collect all waste in a clearly labeled container designated for "Halogenated Organic Waste". [8]Do not mix with non-halogenated waste.

-

Disposal: The container must be kept tightly sealed and stored in a designated satellite accumulation area. Follow all institutional, local, and national regulations for hazardous waste disposal. [8][13]

Conclusion

This compound is a potent and versatile chemical intermediate. Its inherent hazards, primarily its corrosivity and lachrymatory properties, demand a disciplined and informed approach to safety. By understanding the chemical principles behind these risks and rigorously adhering to the multi-layered safety protocols outlined in this guide—from mandatory engineering controls to detailed handling and emergency procedures—researchers can effectively mitigate risks and harness the synthetic utility of this compound responsibly.

References

-

PubChem. (n.d.). 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméco. (n.d.). Chemical Properties of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). Retrieved from [Link]

-

Autechaux, C. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Retrieved from [Link]

-

Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Powers, D. C., & Ritter, T. (2014). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). Understanding the Properties and Applications of Trifluoromethoxybenzene Derivatives. Retrieved from [Link]

-

Angene Chemical. (2025, July 30). Safety Data Sheet. Retrieved from [Link]

-

Sciencelab.com. (2013, March 19). Benzyl-Bromide - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reactions of sulfur trioxide with benzene derivatives containing a deactivating oxy substituent. Retrieved from [Link]

-

ACS Publications. (n.d.). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | 886496-75-9 [sigmaaldrich.cn]

- 3. 4-broMo-2-(chloroMethyl)-1-(trifluoroMethoxy)benzene | 1393442-60-8 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene, a key building block in contemporary drug discovery and materials science. We will delve into the strategic selection of starting materials, detailed reaction protocols, and the underlying chemical principles that ensure a successful and reproducible synthesis. This document is intended for researchers, medicinal chemists, and process development scientists.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is most efficiently approached through a two-step sequence starting from the commercially available 4-chloro-2-(trifluoromethoxy)aniline. A retrosynthetic analysis reveals the following logical disconnections:

Figure 1: Retrosynthetic analysis of this compound.

This strategy hinges on the initial formation of the key intermediate, 4-methyl-1-chloro-2-(trifluoromethoxy)benzene, followed by a selective benzylic bromination.

Synthesis of the Key Intermediate: 4-Methyl-1-chloro-2-(trifluoromethoxy)benzene

The transformation of 4-chloro-2-(trifluoromethoxy)aniline to 4-methyl-1-chloro-2-(trifluoromethoxy)benzene is a crucial step. While various methods exist for the installation of a methyl group, a robust and scalable approach involves a modified Sandmeyer-type reaction sequence.

Diazotization of 4-Chloro-2-(trifluoromethoxy)aniline